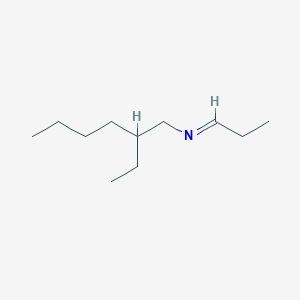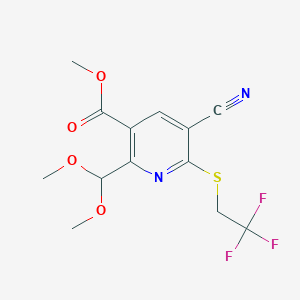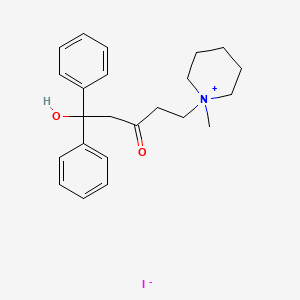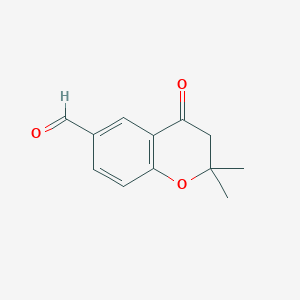![molecular formula C27H29NO B12547816 2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol CAS No. 664374-24-7](/img/structure/B12547816.png)
2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenol group attached to a hept-2-yn-1-yl chain, which is further connected to a dibenzylamino group. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol typically involves multiple steps, starting with the preparation of the hept-2-yn-1-yl intermediate. This intermediate is then reacted with dibenzylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alkenes or alkanes.
Substitution: Nitro- or halogen-substituted phenolic compounds.
Aplicaciones Científicas De Investigación
2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the dibenzylamino group can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[1-(Dibenzylamino)hept-2-yn-1-yl]benzene
- 2-[1-(Dibenzylamino)hept-2-yn-1-yl]aniline
- 2-[1-(Dibenzylamino)hept-2-yn-1-yl]naphthol
Uniqueness
2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol stands out due to the presence of the phenol group, which imparts unique chemical reactivity and biological activity
Propiedades
Número CAS |
664374-24-7 |
|---|---|
Fórmula molecular |
C27H29NO |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
2-[1-(dibenzylamino)hept-2-ynyl]phenol |
InChI |
InChI=1S/C27H29NO/c1-2-3-4-11-19-26(25-18-12-13-20-27(25)29)28(21-23-14-7-5-8-15-23)22-24-16-9-6-10-17-24/h5-10,12-18,20,26,29H,2-4,21-22H2,1H3 |
Clave InChI |
LZTDMIWDRDBULQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC(C1=CC=CC=C1O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane](/img/structure/B12547756.png)



![3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol](/img/structure/B12547777.png)
![Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-](/img/structure/B12547778.png)




![3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile](/img/structure/B12547800.png)
![(2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B12547803.png)

![2,2'-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid](/img/structure/B12547809.png)
